Nesbuvir is a potent non-nucleoside inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B) [, , , ]. It is classified as a palm II binder, interacting with the palm domain of the NS5B enzyme [, ]. Nesbuvir plays a crucial role in HCV research as a tool for studying viral replication mechanisms and evaluating potential drug combinations against HCV infection [, , ].
Nesbuvir exerts its antiviral activity by binding to the palm II allosteric site of the HCV NS5B polymerase, inhibiting the enzyme's activity [, , ]. Unlike thumb II binders that demonstrate selectivity for primer-dependent activity, Nesbuvir inhibits both primer-dependent and de novo RNA synthesis by the NS5B polymerase []. This distinct mechanism of action contributes to its broad genotypic coverage, effectively inhibiting HCV genotypes 1, 2, and 3 [].
CAS No.: 2134602-45-0
CAS No.: 79353-39-2
CAS No.: 107853-53-2
CAS No.: 114519-85-6
CAS No.: 136822-54-3